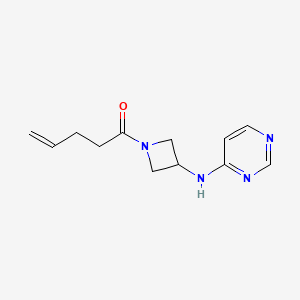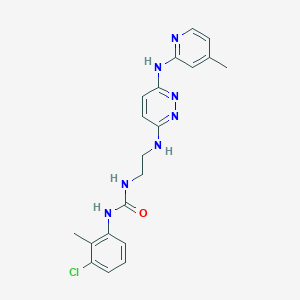![molecular formula C22H21ClN2O2 B2478623 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone CAS No. 179115-41-4](/img/structure/B2478623.png)
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone is a synthetic organic compound with a molecular formula of C20H19ClN2O2 It is characterized by the presence of a naphthoquinone core substituted with a benzyl-piperidinyl-amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Introduction of the Chlorine Atom: Chlorination of the naphthoquinone core is achieved using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Benzyl-Piperidinyl-Amino Group: The final step involves the nucleophilic substitution reaction between the chloronaphthoquinone and 1-benzyl-4-piperidinylamine under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ceric ammonium nitrate (CAN) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cellular redox processes.
Biological Studies: Used as a probe to study the mechanisms of enzyme inhibition and redox biology.
Materials Science: Employed in the synthesis of organic semiconductors and photovoltaic materials.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Wirkmechanismus
The mechanism of action of 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation, such as thioredoxin reductase and glutathione reductase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Benzyl-4-piperidinyl)amino]-6-methyl-4-pyrimidinol
- N-(5-Chloro-2-pyrimidinyl)-N-(4-piperidinyl)amine
- 1-{3-[(Methylamino)carbonyl]-2-pyridinyl}-4-piperidinecarboxylic acid
Uniqueness
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct redox properties and biological activity. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds, making it a valuable tool in both medicinal chemistry and biological research.
Eigenschaften
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)24-16-10-12-25(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPKRQGSUVDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
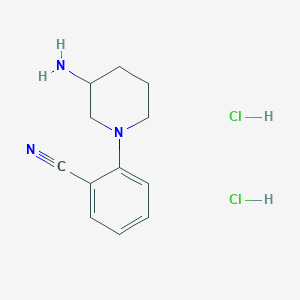

![1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)
![3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2478552.png)
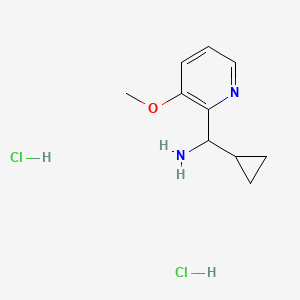
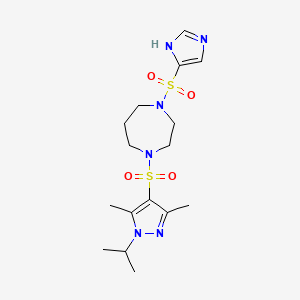
![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)
![N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2478558.png)
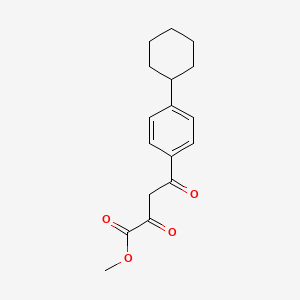
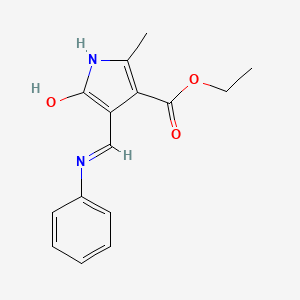
![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)
